6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
CAS No.: 31009-11-7
Cat. No.: VC2990566
Molecular Formula: C19H16ClNO
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31009-11-7 |
|---|---|
| Molecular Formula | C19H16ClNO |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C19H16ClNO/c1-11-4-6-14(7-5-11)17-10-16(19(20)22)15-9-12(2)8-13(3)18(15)21-17/h4-10H,1-3H3 |
| Standard InChI Key | GVKOCERBMUDFGA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C |
Introduction
Physical and Chemical Properties
Physical Characteristics
The physical properties of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can be inferred from structurally similar compounds. Based on data from analogous molecules, this compound is expected to be a crystalline solid at room temperature with specific physical parameters as outlined in Table 1.
Table 1: Estimated Physical Properties of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Chemical Reactivity
The carbonyl chloride group at position 4 is the primary reactive site of this molecule, making it susceptible to nucleophilic substitution reactions. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
The reactivity of this compound is primarily influenced by:
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The electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the carbonyl carbon
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The steric effects of the methyl groups at positions 6 and 8 of the quinoline ring
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The electronic contribution of the 4-methylphenyl substituent at position 2
These factors collectively determine the compound's behavior in various chemical transformations, making it a versatile building block in organic synthesis.
Synthesis Methods
General Synthetic Route
The synthesis of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves a multi-step approach, starting with the formation of the quinoline core followed by functionalization of specific positions. A general synthetic pathway likely involves the following steps:
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Formation of the quinoline core structure through methods such as the Friedländer synthesis or Combes quinoline synthesis
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Introduction of the 4-methylphenyl group at position 2
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Formation of a carboxylic acid derivative at position 4
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Conversion of the carboxylic acid to the carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride
The synthesis of this compound requires precise control over reaction conditions to achieve high yield and purity. Factors such as temperature, reaction time, and solvent choice significantly influence the outcome of each synthetic step.
Optimization Strategies
Several strategies can be employed to optimize the synthesis of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride:
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Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity
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Employing catalyst systems to enhance the efficiency of key transformation steps
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Implementing continuous flow reactors for scalable synthesis
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Careful selection of solvents and reagents to minimize side reactions
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Temperature control to promote selectivity and prevent decomposition
These optimization approaches can significantly improve the yield and purity of the final product, making the synthetic process more efficient and economically viable.
Analytical Characterization
Spectroscopic Analysis
The structural confirmation and purity assessment of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride rely on various spectroscopic techniques. The expected spectroscopic features include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would reveal characteristic signals for:
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Aromatic protons of the quinoline core and the 4-methylphenyl group
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Methyl protons at positions 6 and 8 of the quinoline ring (likely appearing as singlets)
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Methyl protons of the 4-methylphenyl group
¹³C NMR would show distinct signals for:
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The carbonyl carbon of the acid chloride group (typically downfield at ~170 ppm)
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Aromatic carbons of the quinoline and phenyl rings
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Methyl carbons at positions 6 and 8 of the quinoline and at position 4 of the phenyl ring
Mass Spectrometry
Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of approximately 309.8 g/mol, with characteristic fragmentation patterns reflecting the structural features of the compound.
Infrared Spectroscopy
IR spectroscopy would display characteristic absorption bands for:
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C=O stretching of the acid chloride group (typically around 1770-1800 cm⁻¹)
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C=N and C=C stretching of the quinoline ring
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C-H stretching of the aromatic and methyl groups
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable techniques for assessing the purity of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride. These methods also facilitate the monitoring of reaction progress during synthesis.
Applications in Research and Development
Synthetic Utility
The carbonyl chloride group of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride makes it a valuable synthetic intermediate for preparing various derivatives with potential applications in:
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Medicinal chemistry as precursors to compounds with biological activity
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Materials science for developing functional materials with specific properties
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Coordination chemistry as ligands for metal complexes
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Supramolecular chemistry for designing molecular assemblies
The compound serves as a versatile building block for constructing more complex molecules through nucleophilic substitution reactions at the carbonyl chloride position.
Structure-Activity Relationships
Effect of Substitution Patterns
The specific arrangement of substituents in 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride significantly influences its chemical and potentially biological properties. Comparison with structurally similar compounds provides insights into the effects of these substitution patterns:
Table 2: Comparison of Structurally Similar Quinoline Derivatives
Electronic and Steric Effects
The position of substituents on both the quinoline core and the phenyl ring significantly affects the electronic distribution within the molecule. These electronic effects influence:
For 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, the para-positioned methyl group on the phenyl ring likely contributes electron density to the aromatic system through an inductive effect, potentially modifying the reactivity at the carbonyl chloride position compared to its structural isomers.
Current Research and Future Directions
The development of quinoline derivatives continues to be an active area of research, with potential applications spanning multiple disciplines. Future research directions for 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride and its derivatives may include:
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Investigation of structure-activity relationships to optimize biological activities
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of applications in materials science, particularly in the development of functional materials
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Computational studies to predict properties and optimize molecular design
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Sustainable chemistry approaches to reduce environmental impact of synthesis and applications
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